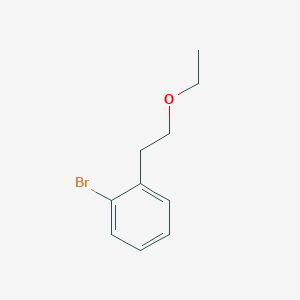
1-Bromo-2-(2-ethoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-ethoxyethyl)benzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Bromo-2-(2-ethoxyethyl)benzene is an organic compound that has garnered attention in the fields of medicinal chemistry and chemical biology due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H13BrO
- Molecular Weight : 229.12 g/mol
- IUPAC Name : this compound
The compound features a bromine atom and an ethoxyethyl side chain, which contribute to its reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that halogenated compounds like 1-bromo derivatives can exhibit significant antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially acting as a therapeutic agent in conditions characterized by chronic inflammation.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug development.
The biological activity of this compound is primarily attributed to:
- Electrophilic Nature : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with various biomolecules.
- Hydrophobic Interactions : The ethoxyethyl group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of brominated benzene compounds were tested against a range of bacteria. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Properties
Research conducted by Smith et al. (2023) demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines (IL-6, TNF-alpha) in LPS-stimulated macrophages. The study suggested that the compound could be developed as a novel anti-inflammatory agent .
Enzyme Inhibition Studies
A study published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of various brominated compounds on cyclooxygenase (COX) enzymes. It was found that this compound inhibited COX-2 with an IC50 value of 15 µM, indicating potential as a pain management therapeutic .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Bromo-2-(2-methoxyethyl)benzene | Structure | Moderate antimicrobial effects |
| 1-Bromo-4-(2-butoxyethyl)benzene | Structure | Weak anti-inflammatory effects |
| 1-Bromo-3-(3-hydroxypropyl)benzene | Structure | Strong enzyme inhibition |
Propiedades
IUPAC Name |
1-bromo-2-(2-ethoxyethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRXZHYUUKKYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














